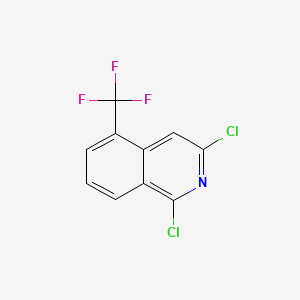
1,3-Dichloro-5-(trifluoromethyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-5-(trifluoromethyl)isoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that contain a nitrogen atom in the ring structure This particular compound is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-(trifluoromethyl)isoquinoline can be achieved through several methods. One common approach involves the reaction of 1,3-dichloroisoquinoline with trifluoromethylating agents under specific conditions. The reaction typically requires the use of a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation to ensure the final product meets the required specifications. Industrial production methods often focus on maximizing yield and minimizing costs while maintaining high quality.
化学反応の分析
Types of Reactions
1,3-Dichloro-5-(trifluoromethyl)isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
1,3-Dichloro-5-(trifluoromethyl)isoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3-Dichloro-5-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
1,3-Dichloroisoquinoline: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-(Trifluoromethyl)isoquinoline: Lacks the chlorine atoms, leading to variations in reactivity and applications.
1,3-Dichloro-5-methylisoquinoline: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical behavior.
Uniqueness
1,3-Dichloro-5-(trifluoromethyl)isoquinoline is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H4Cl2F3N |
|---|---|
分子量 |
266.04 g/mol |
IUPAC名 |
1,3-dichloro-5-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4Cl2F3N/c11-8-4-6-5(9(12)16-8)2-1-3-7(6)10(13,14)15/h1-4H |
InChIキー |
MPAOLEPHGJECBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C(C=C2C(=C1)C(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


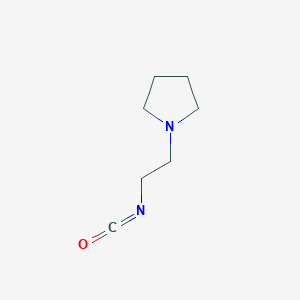
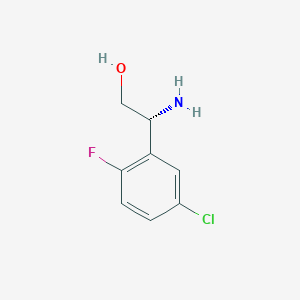

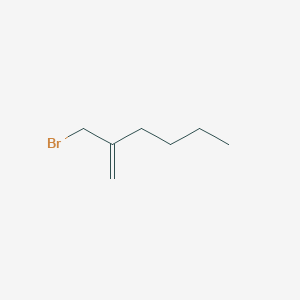
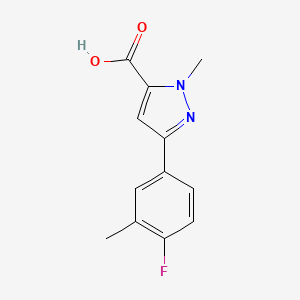

![N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide](/img/structure/B13596392.png)
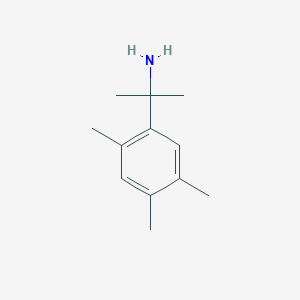



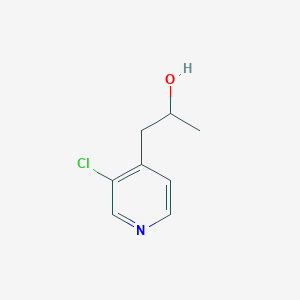

![{Bicyclo[2.2.0]hexan-2-yl}methanol](/img/structure/B13596452.png)
